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molecular formula C13H19ClN2O2 B018829 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride CAS No. 106261-49-8

4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

Cat. No. B018829
M. Wt: 270.75 g/mol
InChI Key: LODDFOVRTJETGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08466154B2

Procedure details

To a well-stirred suspension consisting of 17.1 g. (0.10 mole) of α-chloro-p-toluylic acid in 150 ml of absolute ethanol under a nitrogen atmosphere at room temperature (˜20° C.), a solution consisting of 44.1 g. (0.44 mole) of N-methylpiperazine dissolved in 50 ml. of ethanol was added dropwise. The resulting reaction mixture was refluxed for a period of 16 hours and then cooled to room temperature. The cooled reaction mixture was concentrated in vacuo and the thus obtained residue partitioned between 100 ml of diethyl ether and 100 ml of 3N aqueous sodium hydroxide. The separated aqueous layer was then washed three times with 100 ml of diethyl ether, cooled in an ice-water bath and subsequently acidified with concentrated hydrochloric acid. The resulting solids were filtered and air-dried, followed by trituration with 150 ml of boiling isopropyl alcohol and stirring for a period of two minutes. After filtering while hot and drying the product there were obtained 9.4 g (35%) of pure 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride (9) as the hemihydrate, m.p. 310°-312° C. MS: 235.1 (M+H); 1H NMR (D2O) δ 8.04 (d, J=8.21 Hz, 2H), 7.59 (d, J=8.21 Hz, 2H), 3.50 (s, 2H), 3.63 (br, 8H), 2.97 (s, 3H); 13C NMR δ 170.18, 133.13, 131.91, 130.90, 60.22, 50.61, 48.77, 43.25.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.44 mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride
Yield
35%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH2:7][Cl:8])=[CH:5][CH:4]=[C:3]([C:9]([OH:11])=[O:10])[CH:2]=1.[CH3:12][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>C(O)C>[CH3:12][N:13]1[CH2:18][CH2:17][N:16]([CH2:7][C:6]2[CH:5]=[CH:4][C:3]([C:9]([OH:11])=[O:10])=[CH:2][CH:1]=2)[CH2:15][CH2:14]1.[ClH:8].[ClH:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1=CC(=CC=C1CCl)C(=O)O
Step Two
Name
Quantity
0.44 mol
Type
reactant
Smiles
CN1CCNCC1
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring for a period of two minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
(˜20° C.)
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for a period of 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the thus obtained residue partitioned between 100 ml of diethyl ether and 100 ml of 3N aqueous sodium hydroxide
WASH
Type
WASH
Details
The separated aqueous layer was then washed three times with 100 ml of diethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered
CUSTOM
Type
CUSTOM
Details
air-dried
FILTRATION
Type
FILTRATION
Details
After filtering while hot and
CUSTOM
Type
CUSTOM
Details
drying the product there

Outcomes

Product
Details
Reaction Time
2 min
Name
4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride
Type
product
Smiles
CN1CCN(CC1)CC1=CC=C(C(=O)O)C=C1.Cl.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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